
H-Glu-Tyr-Val-Gln-Thr-Val-Lys-Ser-Ser-Lys-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Glu-Tyr-Val-Gln-Thr-Val-Lys-Ser-Ser-Lys-Gly-OH” is a peptide composed of eleven amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes glutamic acid, tyrosine, valine, glutamine, threonine, lysine, serine, and glycine, each contributing to the peptide’s unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Glu-Tyr-Val-Gln-Thr-Val-Lys-Ser-Ser-Lys-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: The amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid’s amine group is removed, usually with a mild acid like trifluoroacetic acid (TFA).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, improving efficiency and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be modified through substitution reactions, altering their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in disulfide bond formation, while reduction breaks these bonds, yielding free thiol groups.
Applications De Recherche Scientifique
Peptides like “H-Glu-Tyr-Val-Gln-Thr-Val-Lys-Ser-Ser-Lys-Gly-OH” have diverse applications in scientific research:
Chemistry: Peptides are used as building blocks for designing novel materials and catalysts.
Biology: They serve as probes for studying protein-protein interactions and cellular processes.
Medicine: Peptides are explored as therapeutic agents for diseases like cancer, diabetes, and infectious diseases.
Industry: Peptides find applications in cosmetics, food additives, and as bioactive compounds in agriculture.
Mécanisme D'action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors, enzymes, or other proteins, to exert their effects. For example, peptides can mimic natural ligands, inhibiting or activating signaling pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Peptides with sequences similar to “H-Glu-Tyr-Val-Gln-Thr-Val-Lys-Ser-Ser-Lys-Gly-OH” include other bioactive peptides with slight variations in their amino acid composition. Examples include:
H-Glu-Tyr-Val-Gln-Thr-Val-Lys-Ser-Ser-Lys-Gly-NH2: A similar peptide with an amidated C-terminus.
H-Glu-Tyr-Val-Gln-Thr-Val-Lys-Ser-Ser-Lys-Gly-Ser-OH: A peptide with an additional serine residue.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its biological activity and potential applications. The presence of multiple serine and lysine residues may contribute to its solubility and interaction with other biomolecules.
Propriétés
Formule moléculaire |
C53H88N14O19 |
|---|---|
Poids moléculaire |
1225.3 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C53H88N14O19/c1-26(2)41(65-48(81)35(22-29-12-14-30(71)15-13-29)62-44(77)31(56)16-19-39(73)74)51(84)61-34(17-18-38(57)72)47(80)67-43(28(5)70)53(86)66-42(27(3)4)52(85)60-33(11-7-9-21-55)46(79)63-37(25-69)50(83)64-36(24-68)49(82)59-32(10-6-8-20-54)45(78)58-23-40(75)76/h12-15,26-28,31-37,41-43,68-71H,6-11,16-25,54-56H2,1-5H3,(H2,57,72)(H,58,78)(H,59,82)(H,60,85)(H,61,84)(H,62,77)(H,63,79)(H,64,83)(H,65,81)(H,66,86)(H,67,80)(H,73,74)(H,75,76)/t28-,31+,32+,33+,34+,35+,36+,37+,41+,42+,43+/m1/s1 |
Clé InChI |
SRSGQBYMCAHDHY-CQZPWPCGSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES canonique |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


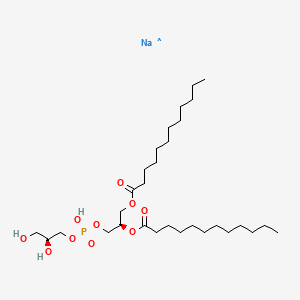
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
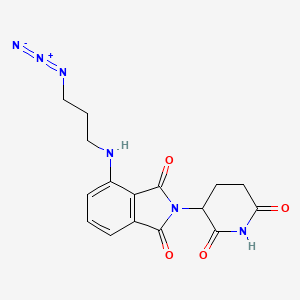

![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)

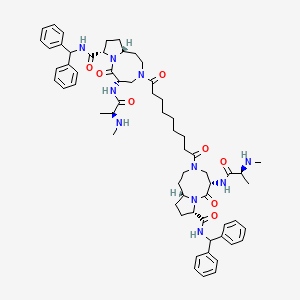
![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)
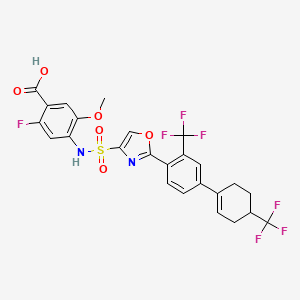
![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)
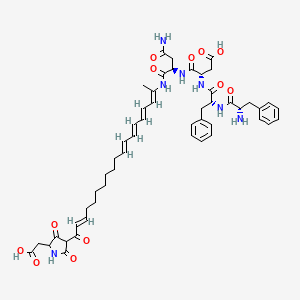

![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)
